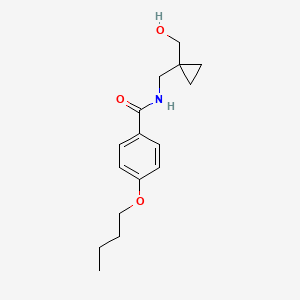

4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

Description

4-Butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzene ring and a cyclopropane-containing hydroxymethyl moiety attached to the amide nitrogen. This compound combines lipophilic (butoxy chain) and polar (hydroxymethyl) functional groups, making it a candidate for pharmaceutical applications where balanced solubility and membrane permeability are critical.

Properties

IUPAC Name |

4-butoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-2-3-10-20-14-6-4-13(5-7-14)15(19)17-11-16(12-18)8-9-16/h4-7,18H,2-3,8-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWALUFMZVBKPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropylmethyl halide.

Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the cyclopropylmethyl-substituted benzamide with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The butoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-butoxy-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.

Reduction: 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)aniline.

Substitution: 4-alkoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that benzamide derivatives, including 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, exhibit significant anti-inflammatory and analgesic effects. These compounds have been shown to inhibit key inflammatory pathways, making them potential candidates for treating conditions such as arthritis and chronic pain syndromes. Studies demonstrate that these derivatives can modulate cytokine release and reduce inflammation in animal models .

Antitumor Activity

Benzamide derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that these compounds can sensitize cancer cells to metabolic stress, enhancing their efficacy against various cancer cell lines .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzamide derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .

Case Studies

Mechanism of Action

The mechanism of action of 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide with structurally related benzamide derivatives, highlighting key differences in substituents, physicochemical properties, and biological implications.

Structural and Functional Insights

R1 Group Variations :

- The butoxy chain in the target compound increases lipophilicity compared to the ethoxy analog, favoring passive diffusion across biological membranes. However, the longer chain may also increase susceptibility to oxidative metabolism.

- The benzyloxy group in the third compound introduces aromatic bulk, enhancing π-π stacking interactions but reducing aqueous solubility .

R2 Group Differences: The cyclopropane-hydroxymethyl moiety in the target and ethoxy compounds provides steric rigidity and a hydrogen-bonding site, which may improve target binding specificity.

Pharmacological Implications

- Target Compound : The cyclopropane ring’s rigidity may stabilize bioactive conformations, while the hydroxymethyl group offers a site for prodrug derivatization.

- Ethoxy Analog : Shorter alkoxy chain reduces logP, favoring renal excretion but limiting tissue penetration .

- Benzyloxy-Butyl Analog : High aromaticity may improve CNS penetration but increases risk of off-target interactions with cytochrome P450 enzymes .

Biological Activity

4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{16}H_{23}N_{2}O_{3}

- Molecular Weight : 291.37 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

- Bruton's Tyrosine Kinase (Btk) Inhibition : Compounds with structural similarities have shown selective inhibition of Btk, a key player in autoimmune diseases and certain cancers. Inhibition of Btk can potentially lead to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

- Antiviral Activity : Benzamide derivatives have demonstrated antiviral properties, particularly against the hepatitis B virus (HBV). These compounds can reduce cytoplasmic HBV DNA levels by interfering with viral nucleocapsid assembly .

Anticancer Activity

A study examined the anticancer effects of related benzamide derivatives. The results indicated that certain derivatives could inhibit cell proliferation and induce apoptosis in cancer cell lines, such as K562 cells. The mechanism involved G0/G1 cell cycle arrest and activation of apoptotic pathways .

Case Study: In Vivo Efficacy

In a preclinical model, a structurally similar compound demonstrated significant in vivo antitumor activity. The compound was administered to mice bearing tumors, resulting in reduced tumor size and prolonged survival rates compared to control groups .

Data Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of related benzamide compounds suggests favorable absorption and distribution characteristics. Studies indicate that these compounds can achieve effective concentrations in plasma, supporting their potential use in therapeutic settings .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the cyclopropane core via [2+1] cycloaddition or metal-catalyzed cyclopropanation of alkenes. Use hydroxymethylation reagents (e.g., formaldehyde derivatives) to introduce the hydroxymethyl group .

- Step 2 : Couple the cyclopropane moiety to the benzamide backbone using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane or acetonitrile. Maintain a pH of 7–8 with sodium carbonate to prevent side reactions .

- Step 3 : Introduce the butoxy group via nucleophilic aromatic substitution (SNAr) on 4-hydroxybenzamide precursors. Use potassium carbonate as a base and 1-bromobutane in DMF at 80–100°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Assign peaks for the cyclopropane methylene protons (δ 0.8–1.2 ppm), hydroxymethyl group (δ 3.5–4.0 ppm), and butoxy chain (δ 1.2–1.6 ppm). Compare with analogous compounds in literature .

- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion ([M+Na]) with <2 ppm deviation from theoretical values .

- X-ray Crystallography : If crystalline, resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the hydroxymethyl group) .

Q. What safety protocols are critical when handling this compound?

- Risk Mitigation :

- Conduct a hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011). Assess risks associated with cyclopropane derivatives (e.g., ring strain, potential explosivity) and amide intermediates (mutagenicity concerns) .

- Use fume hoods, nitrile gloves, and safety goggles. Store the compound at –20°C under nitrogen to prevent degradation .

- Mutagenicity Screening : Perform Ames II testing if structural analogs (e.g., anomeric amides) show mutagenic activity. Compare results to benzyl chloride as a reference .

Advanced Research Questions

Q. How can computational modeling predict the metabolic stability of this compound?

- Approach :

- Use quantum chemical calculations (DFT) to evaluate bond dissociation energies (BDEs) of labile groups (e.g., hydroxymethyl, cyclopropane). Identify metabolic hotspots .

- Apply QSPR models to predict cytochrome P450-mediated oxidation. Parameterize models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

- Troubleshooting Framework :

- Purity Verification : Re-examine batches via HPLC (>98% purity). Trace impurities (e.g., residual solvents) may confound bioassays .

- Solubility Optimization : Test DMSO, PEG-400, or cyclodextrin-based vehicles to ensure consistent dissolution in cell-based assays .

- Target Engagement : Use SPR or ITC to measure binding affinity to proposed targets (e.g., enzymes or receptors). Cross-validate with CRISPR/Cas9 knockout models .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Chiral Resolution :

- Synthesize diastereomers by introducing a chiral auxiliary (e.g., Evans’ oxazolidinones) and separate via preparative HPLC with a chiral stationary phase (CSP), such as cellulose tris(3,5-dimethylphenylcarbamate) .

- Analyze enantiomeric excess (ee) using chiral GC or CE with β-cyclodextrin additives .

- For scale-up, consider enzymatic resolution with lipases or esterases selective for the hydroxymethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.